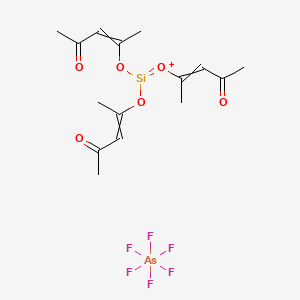
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO')-, (OC-6-11)-, hexafluoroarsenate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, hexafluoroarsenate(1-): is a complex compound with a silicon center coordinated to three 2,4-pentanedionato ligands and a hexafluoroarsenate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, hexafluoroarsenate(1-) typically involves the reaction of a silicon alkoxide with 2,4-pentanedione to form the tris(2,4-pentanedionato) complex. This intermediate is then reacted with hexafluoroarsenic acid to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon center.
Reduction: Reduction reactions may also occur, altering the oxidation state of the silicon.
Substitution: Ligand substitution reactions can take place, where the 2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various ligands can be introduced under controlled conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce a variety of silicon-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of other silicon-containing compounds.
- Acts as a catalyst in certain organic reactions.
Biology:
- Potential applications in bioinorganic chemistry due to its unique coordination environment.
Medicine:
- Investigated for its potential use in drug delivery systems.
Industry:
- Utilized in the production of advanced materials, including coatings and polymers.
Wirkmechanismus
The mechanism by which Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, hexafluoroarsenate(1-) exerts its effects involves coordination chemistry principles. The silicon center can interact with various substrates through its ligands, facilitating catalytic processes or forming stable complexes. The hexafluoroarsenate counterion plays a role in stabilizing the overall structure.
Vergleich Mit ähnlichen Verbindungen
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, chloride(1-): Similar structure but with a chloride counterion.
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, nitrate(1-): Similar structure but with a nitrate counterion.
Uniqueness: The hexafluoroarsenate counterion in Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, hexafluoroarsenate(1-) provides unique stability and reactivity compared to other counterions. This makes it particularly useful in applications requiring robust and stable silicon complexes.
Eigenschaften
CAS-Nummer |
67251-38-1 |
|---|---|
Molekularformel |
C15H21AsF6O6Si |
Molekulargewicht |
514.32 g/mol |
IUPAC-Name |
bis(4-oxopent-2-en-2-yloxy)silylidene-(4-oxopent-2-en-2-yl)oxidanium;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C15H21O6Si.AsF6/c1-10(16)7-13(4)19-22(20-14(5)8-11(2)17)21-15(6)9-12(3)18;2-1(3,4,5,6)7/h7-9H,1-6H3;/q+1;-1 |
InChI-Schlüssel |
YWTUSCZQLDIMRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C)O[Si](=[O+]C(=CC(=O)C)C)OC(=CC(=O)C)C.F[As-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


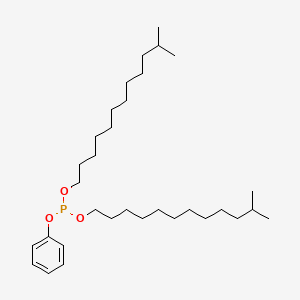


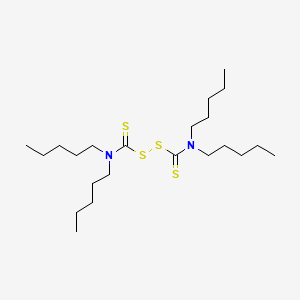
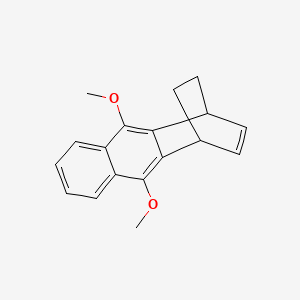
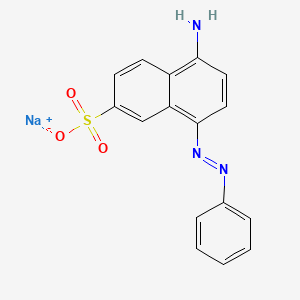
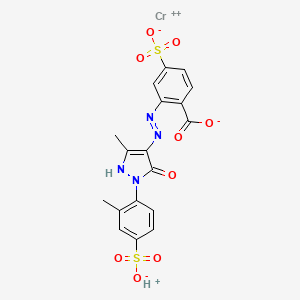
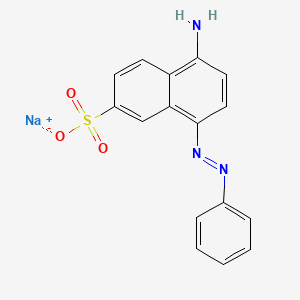
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
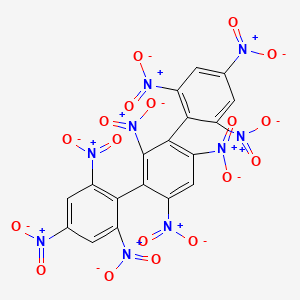
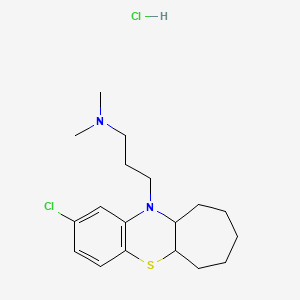

![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)
